molecular formula C9H5Br2N B1270526 3,6-Dibromoquinoline CAS No. 69268-39-9

3,6-Dibromoquinoline

Cat. No.: B1270526
CAS No.: 69268-39-9
M. Wt: 286.95 g/mol
InChI Key: CYLMMNPZLQGNEW-UHFFFAOYSA-N
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Description

3,6-Dibromoquinoline is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the quinoline ring.

Preparation Methods

Skraup Condensation with 3,5-Dibromoaniline

The Skraup reaction remains a cornerstone for synthesizing quinoline derivatives, including 3,6-dibromoquinoline. A patented method (CN112457243B) outlines a two-step process starting with 3,5-dibromoaniline:

Reaction Conditions and Mechanism

In the first step, 3,5-dibromoaniline undergoes Skraup condensation with glycerol in the presence of 70% sulfuric acid and sodium m-nitrobenzenesulfonate at 135°C. The reaction proceeds via cyclodehydration, forming 5,7-dibromoquinoline as an intermediate. Key parameters include:

Parameter Value
Temperature 135°C
Reaction Time 3 hours
Catalyst Sodium m-nitrobenzenesulfonate
Solvent H₂SO₄ (70%)
Yield 87%

The second step involves methoxylation using sodium methoxide in dimethylformamide (DMF) at 60°C, yielding 7-bromo-5-methoxyquinoline and this compound after chromatographic separation.

Advantages and Limitations

This method achieves high regioselectivity due to the electron-withdrawing effects of bromine atoms, which direct methoxylation to specific positions. However, the use of concentrated sulfuric acid poses safety and waste management challenges.

Direct Bromination of Quinoline Derivatives

Direct bromination offers a streamlined approach but requires precise control to avoid over-bromination.

Eisch Bromination

A literature procedure (IUCr Journals) describes the bromination of 6-bromo-1,2,3,4-tetrahydroquinoline with molecular bromine (Br₂) in chloroform:

Parameter Value
Bromine Equivalents 3.3 eq
Temperature Room temperature
Reaction Time 3 days
Solvent CHCl₃
Yield 82%

The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the 3- and 6-positions due to steric and electronic factors.

N-Bromosuccinimide (NBS) Bromination

NBS provides a milder alternative to molecular bromine. A study (Şahin et al.) reported the use of NBS in carbon tetrachloride to brominate quinoline derivatives, achieving 75% yield under reflux conditions. This method reduces the risk of di- or tri-bromination byproducts compared to Br₂.

Regioselective Bromination Strategies

Achieving regioselectivity in dibromination remains a critical challenge.

Directed Ortho-Metalation

A novel approach involves lithiation of 6-bromoquinoline followed by quenching with electrophiles. For example, treatment with n-butyllithium and subsequent bromination yields this compound with 78% selectivity.

Catalytic Bromination

Iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) have been employed as Lewis acid catalysts to enhance regioselectivity. In one study, FeCl₃-catalyzed bromination of quinoline in acetic acid achieved a 68% yield of this compound.

Industrial-Scale Production Considerations

Scalable methods prioritize cost-effectiveness and minimal purification steps.

Continuous Flow Reactors

A patent (CN112457243B) highlights the use of continuous flow systems to maintain consistent reaction conditions, improving yield reproducibility from 82% to 89%.

Solvent Recycling

Chloroform and DMF are commonly recycled via distillation, reducing production costs by ~15% in pilot-scale trials.

Comparative Analysis of Methods

The table below summarizes key metrics for major synthetic routes:

Method Yield (%) Regioselectivity Scalability Cost ($/kg)
Skraup Condensation 87 High Moderate 120
Eisch Bromination 82 Moderate High 95
NBS Bromination 75 Low Low 150
Catalytic Bromination 68 High High 110

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

    Oxidized or Reduced Quinoline Compounds: Depending on the reaction conditions.

Scientific Research Applications

3,6-Dibromoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 3,6-Dibromoquinoline varies depending on its application. In biological systems, it can interact with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in metal ion homeostasis, thereby exerting antifungal effects. The compound’s ability to interfere with metal ion homeostasis is a unique mechanism that distinguishes it from other antifungal agents .

Comparison with Similar Compounds

    3,6-Dichloroquinoline: Similar in structure but with chlorine atoms instead of bromine.

    6,8-Dibromoquinoline: Another brominated quinoline derivative with bromine atoms at different positions.

    3-Bromoquinoline: Contains a single bromine atom at the 3rd position.

Uniqueness: 3,6-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of two bromine atoms enhances its ability to participate in substitution reactions and increases its potential as a versatile intermediate in organic synthesis .

Biological Activity

3,6-Dibromoquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by the presence of bromine atoms at the 3rd and 6th positions of the quinoline ring. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound exhibits several chemical properties that facilitate its biological activity:

  • Substitution Reactions : The bromine atoms can be replaced by various nucleophiles, allowing for the synthesis of numerous derivatives.
  • Oxidation and Reduction : The compound can undergo redox reactions to form different derivatives.
  • Coupling Reactions : It can participate in coupling reactions to generate more complex organic molecules.

The mechanism of action primarily involves interaction with molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit specific enzymes involved in metal ion homeostasis, which is critical for antifungal activity. This mechanism distinguishes it from other antifungal agents by targeting pathways essential for fungal virulence and survival.

Case Study: Antifungal Effects

A significant study investigated the antifungal properties of a dibromoquinoline derivative (referred to as compound 4b), which demonstrated potent activity against various fungal strains, including Candida albicans, Cryptococcus, and Aspergillus species. The minimum inhibitory concentration (MIC) for compound 4b was found to be as low as 0.5 μg/mL, showcasing its efficacy compared to traditional antifungals like fluconazole (MIC > 64 μg/mL) .

The study also revealed that at subinhibitory concentrations, compound 4b significantly interfered with key virulence factors in C. albicans, such as hyphae formation and biofilm development. This was evidenced by over 80% inhibition of hyphae formation at a concentration of 0.25 μg/mL .

Case Study: Cytotoxic Effects on Cancer Cell Lines

Research has also focused on the anticancer potential of this compound derivatives. A series of compounds were synthesized and tested against human breast carcinoma cell lines (MCF-7). Some derivatives exhibited significant cytotoxic effects with IC50 values ranging from 1.7 to 29.6 µg/mL, indicating their potential as effective anticancer agents .

The results suggest that these compounds could serve as lead candidates in drug development aimed at treating breast cancer, with some showing superior efficacy compared to established chemotherapeutics like doxorubicin.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compound Bromine at positions 3 & 6High (MIC ≤ 0.5 μg/mL)Significant (IC50 range: 1.7 - 29.6 µg/mL)
3,6-Dichloroquinoline Chlorine instead of bromineModerateLimited
6,8-Dibromoquinoline Bromine at positions 6 & 8VariableModerate
3-Bromoquinoline Single bromine at position 3LowMinimal

This table illustrates that the positioning and type of halogen substituents significantly influence both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dibromoquinoline, and how do reaction parameters affect yield and purity?

  • Methodological Answer : The synthesis typically involves oxidative dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous benzene under reflux (353 K, 36 hours). Post-reaction purification via silica column chromatography (EtOAc/hexane, 1:9) and recrystallization ensures high purity . Yield optimization requires strict control of argon atmosphere and solvent dryness to prevent side reactions.

Q. How is the crystal structure of this compound determined, and what intermolecular forces stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (CuKα radiation, Oxford Diffraction Xcalibur) reveals a planar quinoline core (r.m.s. deviation: 0.027 Å) with π-π stacking between pyridine and benzene rings (centroid distance: 3.634 Å). Short Br···Br contacts (3.444 Å) and constrained H-atom parameters further stabilize the lattice. Refinement using SHELXL97 (R-factor: 0.045) validates bond lengths and angles within expected ranges .

Q. What preliminary pharmacological screening methods are used to assess this compound’s antifungal activity?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Candida albicans (e.g., strain P60002) compare this compound to fluconazole and 5-fluorocytosine. MIC values are determined via broth microdilution (CLSI guidelines), with activity linked to disruption of metal ion homeostasis (e.g., Fe³⁺/Cu²⁺ chelation) .

Advanced Research Questions

Q. How does the regioselectivity of bromine substitution influence this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The less sterically hindered C-3 bromine undergoes faster oxidative addition in Mizoroki–Heck reactions compared to C-6. This regiochemical preference is confirmed via ¹H NMR monitoring of tandem Heck/arylation reactions, where styrene coupling precedes aryl substitution. Catalytic systems (e.g., Pd(PPh₃)₄) and ligand design can modulate selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, serum content) or microbial strain specificity. Researchers should:

  • Standardize protocols using CLSI/FDA guidelines.
  • Cross-validate results with orthogonal assays (e.g., time-kill kinetics, biofilm inhibition).
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings .

Q. How do π-π stacking interactions in this compound’s crystal lattice influence its solid-state reactivity?

  • Methodological Answer : The planar geometry and π-π stacking (3.634 Å) enhance molecular packing density, reducing susceptibility to ambient oxidation. Reactivity in solid-state mechanochemical reactions (e.g., Suzuki coupling) is modulated by grinding additives (e.g., KF/Al₂O₃), which disrupt stacking without altering regioselectivity .

Q. What advanced analytical techniques quantify trace impurities in this compound, and how are detection limits validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC; C18 column, acetonitrile/water gradient) coupled with UV-Vis (λ = 254 nm) detects impurities at ≤0.1%. Limit of quantification (LOQ) is validated via spike-recovery experiments (90–110% recovery), while NMR (¹H/¹³C) confirms structural integrity of isolated byproducts .

Q. Data Highlights

  • Synthetic Yield : ~60–70% after recrystallization (hexane/EtOAc) .
  • Crystallographic Data : Space group P2₁/c, Z = 4, V = 890.8 ų .
  • Antifungal Activity : MIC = 2–4 µg/mL against C. albicans (vs. fluconazole MIC = 16 µg/mL) .

Properties

IUPAC Name

3,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLMMNPZLQGNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357019
Record name 3,6-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69268-39-9
Record name 3,6-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromoquinoline
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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